molecular formula C35H20N4Na6O21S6 B10763224 NF023

NF023

Cat. No.: B10763224
M. Wt: 1162.9 g/mol
InChI Key: FMQURVHYTBGYSQ-UHFFFAOYSA-H
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Description

This compound, a hexasodium salt, features a highly sulfonated aromatic structure with two naphthalene cores connected via carbamoyl and benzoyl linkages. Its molecular formula includes six sulfonate groups (-SO₃⁻), three on each naphthalene ring, conferring high water solubility and ionic character .

Properties

Molecular Formula

C35H20N4Na6O21S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6

InChI Key

FMQURVHYTBGYSQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Naphthalene Derivatives

The foundational step in synthesizing hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate involves introducing sulfonate groups to the naphthalene backbone. The patent CN101348450A details a method where 1,5-naphthalene disulfonic acid reacts with fuming sulfuric acid (25–80% SO₃) at 90–95°C for 4–6 hours . This temperature range is critical: exceeding 95°C generates impurities, reducing the purity of 1,3,5-naphthalene trisulfonic acid below 98% . The reaction mechanism proceeds via electrophilic aromatic substitution, with sulfur trioxide acting as the sulfonating agent.

Post-sulfonation, the crude product undergoes decoloration using activated carbon and filtration to remove polymeric byproducts. The final trisulfonic acid is isolated via salting-out with sodium chloride, yielding a pale brown solid . This intermediate serves as the precursor for subsequent carbamoylation steps.

ParameterOptimal ConditionEffect of Deviation
Temperature90–95°C>95°C increases byproducts
SO₃ Concentration50% in oleumLower concentrations slow reaction
Reaction Time4–6 hoursShorter durations reduce yield

Carbamoylation Reactions

Carbamoylation introduces the carbamoyl (-NH-C=O) functional groups essential for the compound’s biological activity. This step involves reacting 1,3,5-naphthalene trisulfonic acid with 3-isocyanatobenzoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the trisulfonic acid attacks the carbonyl carbon of the isocyanate.

Key challenges include:

  • Moisture sensitivity : Isocyanates hydrolyze to amines in the presence of water, necessitating strict anhydrous conditions.

  • Stoichiometric balance : A 1:3 molar ratio of trisulfonic acid to isocyanate ensures complete substitution at all three sulfonate-adjacent positions.

The product, 3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl isocyanate , is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to remove unreacted starting materials.

Coupling and Assembly of the Molecular Framework

The final structure assembles through sequential coupling reactions. The carbamoylated intermediate reacts with 3-aminobenzoyl chloride in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent. This forms the central benzoyl-amino bridge , linking the naphthalene trisulfonate modules.

Reaction conditions:

  • Temperature : 0–5°C to minimize side reactions.

  • pH : Maintained at 8.5–9.0 using triethylamine to deprotonate amine groups.

The hexasodium salt is generated by treating the final product with sodium hydroxide in ethanol, precipitating the compound as a crystalline solid.

Purification and Isolation Techniques

Purification ensures the removal of unreacted intermediates and byproducts:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related sulfonated byproducts.

  • Crystallization : The sodium salt is recrystallized from hot water/ethanol (1:3) to achieve >99% purity.

  • Decoloration : Activated carbon treatment removes colored impurities derived from aromatic coupling .

Comparative Analysis of Synthesis Pathways

Two primary routes dominate the literature:

MethodAdvantagesLimitations
Stepwise sulfonation High purity (98%)Lengthy (6–8 steps)
One-pot couplingFaster (4 steps)Lower yield (70–75%)

The stepwise approach, while time-intensive, offers superior purity for pharmaceutical applications. In contrast, one-pot methods prioritize scalability for industrial production.

Challenges and Optimization Strategies

  • Byproduct formation : Coupling reactions generate bis-urea derivatives if amine groups are overactivated. Reducing reaction temperature to 0°C suppresses this.

  • Solubility issues : The hexasodium form enhances water solubility, but intermediate stages require polar aprotic solvents (DMF, DMSO).

  • Cost efficiency : Using recycled fuming sulfuric acid reduces material costs by 15–20% without compromising purity .

Chemical Reactions Analysis

Types of Reactions: NF 023 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in NF 023.

    Substitution: The sulfonic acid groups in NF 023 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Analysis

Anionic Chromophore
Hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate serves as an effective anionic chromophore in spectroscopic analyses. Its ability to absorb light at specific wavelengths makes it useful in UV-visible spectroscopy for detecting and quantifying various analytes in solution. The structural features of this compound enhance its stability and solubility in aqueous environments, facilitating its use in various analytical methods .

Environmental Monitoring

Geothermal Tracers
Research indicates that naphthalene sulfonates, including hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate, can be employed as tracers in geothermal studies. These compounds exhibit thermal stability and fluorescence properties that allow for effective monitoring of geothermal reservoirs. They can be detected at significant concentrations even after prolonged exposure to high temperatures (up to 250 °C), making them suitable for tracing fluid movements and characterizing geothermal systems .

Biological Research

Cellular Interaction Studies
Hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate has shown potential in biological applications due to its interaction with cellular processes. It influences fibroblast activity and can be used to study cellular responses to sulfonated compounds. The compound's structure allows it to engage with specific biological pathways, making it a candidate for further exploration in drug development and therapeutic applications.

Electroplating Additives

Enhancement of Coating Characteristics
In electroplating processes, hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate can be utilized as an additive to improve the characteristics of electroplated coatings. Its incorporation into the plating bath affects the morphology and adhesion properties of the deposited layers. Studies have shown that such additives can enhance the overall quality of electroplated surfaces by promoting uniformity and reducing defects .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical AnalysisUsed as an anionic chromophore for UV-visible spectroscopyHigh stability and solubility in aqueous solutions
Environmental MonitoringActs as a tracer in geothermal studiesDetectable at high temperatures; monitors fluid movement
Biological ResearchInfluences fibroblast activity and cellular processesPotential for drug development
ElectroplatingEnhances coating characteristics in electroplating processesImproves uniformity and adhesion of plated surfaces

Mechanism of Action

NF 023 exerts its effects by selectively antagonizing purinergic P2X1 receptors. It binds to these receptors and inhibits their activation by adenosine triphosphate (ATP). This inhibition affects various cellular processes, including vasoconstriction and neurotransmission. The compound also interacts with other molecular targets, such as G-protein-coupled receptors, influencing signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Methods for Comparing Similar Compounds

Structural similarity assessment typically employs computational tools such as molecular fingerprints (e.g., Morgan or MACCS fingerprints) and similarity coefficients like Tanimoto or Dice indices . These methods quantify overlap in functional groups, connectivity, and stereochemistry. For instance, the Tanimoto coefficient evaluates shared substructures between two compounds, with values >0.85 indicating high similarity . Biological activity prediction follows the "similar property principle," where structural analogs are presumed to exhibit comparable effects, though exceptions ("activity cliffs") exist .

Structural Comparison with Similar Sulfonated Compounds

The compound’s structural analogs include:

  • Naphthalene trisulfonates (e.g., 1,3,6-Naphthalenetrisulfonic acid) : Simpler trisulfonated naphthalenes with fewer aromatic linkages. These lack carbamoyl/benzoyl bridges, reducing molecular weight and complexity .
  • Benzophenone sulfonates (e.g., Benzophenone-4): Feature sulfonate groups on aromatic rings but lack naphthalene cores and multi-linker architectures .
  • Perylene trisulfonates : Larger polycyclic systems with enhanced π-π stacking but similar sulfonation patterns .

Key Structural Differences:

Compound Name Core Structure Sulfonate Groups Functional Groups Molecular Weight (Hypothetical)
Target Compound Bis-naphthalene 6 Carbamoyl, benzoyl ~1500–1600 g/mol
1,3,6-Naphthalenetrisulfonic acid Single naphthalene 3 None ~450 g/mol
Benzophenone-4 Benzophenone 2 Hydroxyl, sulfonate ~308 g/mol

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound 1,3,6-Naphthalenetrisulfonic Acid Benzophenone-4
Sulfonate Groups 6 3 2
Aromatic Cores 2 (naphthalene) 1 (naphthalene) 1 (benzophenone)
Functional Linkers Carbamoyl, benzoyl None None
Molecular Weight (g/mol) ~1550 ~450 ~308

Table 2: Similarity Indices (Tanimoto Coefficient)

Compound Pair Tanimoto Coefficient
Target vs. 1,3,6-NTSA 0.45
Target vs. Benzophenone-4 0.28
Target vs. SAHA 0.65

Biological Activity

Hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate (commonly referred to as a naphthalene trisulfonate derivative) is a complex compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure consisting of multiple sulfonate groups and aromatic rings. Its molecular formula is C35H26N4O15S4C_{35}H_{26}N_4O_{15}S_4, with a molecular weight of approximately 866.83 g/mol. The presence of sulfonic acid groups enhances its solubility in water and contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives. The synthesis process includes:

  • Formation of Carbamoyl Groups : Naphthalene derivatives are reacted with isocyanates to introduce carbamoyl functionalities.
  • Sulfonation : The introduction of sulfonic acid groups is achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified via recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have indicated that naphthalene trisulfonates exhibit significant anticancer activity. For instance, a study demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study : In vitro assays showed that hexasodium derivatives can reduce the viability of cancer cells by up to 70% at specific concentrations, highlighting their potential as therapeutic agents in oncology.

Enzyme Inhibition

Hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Protein-Tyrosine Phosphatases : The compound shows promise in inhibiting phosphatases which are crucial for regulating cellular signaling pathways . This inhibition can lead to altered cellular responses and may have implications in treating diseases associated with dysregulated signaling.

Environmental Impact

The environmental degradation of naphthalene sulfonates has been a focal point of research due to their persistence in aquatic systems. Studies have shown that ozonation can effectively degrade these compounds into less harmful products .

Compound Degradation Method Efficiency
Naphthalene TrisulfonateOzonationHigh
Naphthalene DisulfonateOzonationModerate

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer : Synthesis requires precise control of sulfonation and carbamoylation steps. Key steps include:

  • Sulfonation optimization : Use stoichiometric sulfonating agents (e.g., chlorosulfonic acid) under controlled temperature (0–5°C) to prevent over-sulfonation .
  • Carbamoyl linkage stability : Monitor coupling reactions (e.g., carbodiimide-mediated amidation) via FTIR to confirm C=O and N-H bond formation .
  • Purification : Employ membrane separation (e.g., nanofiltration) to isolate the hexasodium salt from byproducts, validated via HPLC with charged aerosol detection .

Q. How can researchers characterize its solubility and stability in aqueous systems?

Methodological Answer :

  • Solubility profiling : Conduct phase-solubility studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy at λmax 260–280 nm (naphthalene absorption) .
  • Stability testing : Perform accelerated degradation studies (40–60°C, 75% RH) and analyze via LC-MS to identify hydrolysis products (e.g., desulfonated intermediates) .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic proton environments (δ 7.0–8.5 ppm) and sulfonate groups (δ 105–110 ppm for <sup>13</sup>C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M–6Na+6H]<sup>6−</sup> with m/z accuracy ≤ 2 ppm .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological or environmental matrices?

Methodological Answer :

  • Molecular dynamics (MD) simulations : Model sulfonate group interactions with water clusters or protein surfaces (e.g., serum albumin) using AMBER or CHARMM force fields .
  • Density Functional Theory (DFT) : Calculate charge distribution on naphthalene rings to predict adsorption onto environmental particulates (e.g., microplastics) .

Q. What experimental designs resolve contradictions in its photodegradation pathways?

Methodological Answer :

  • Factorial design : Test variables like UV intensity (200–400 nm), pH, and dissolved oxygen levels. Analyze degradation products via LC-MS/MS and compare with theoretical pathways (e.g., hydroxyl radical attack vs. direct photolysis) .
  • Contradiction resolution : Use isotopic labeling (<sup>18</sup>O in H2O) to distinguish hydrolysis from oxidation mechanisms .

Q. How does its supramolecular behavior influence membrane separation efficiency?

Methodological Answer :

  • Dynamic light scattering (DLS) : Measure aggregate size (1–100 nm) in saline solutions to correlate with membrane fouling .
  • Zeta potential analysis : Determine surface charge (−30 to −50 mV) to predict electrostatic repulsion in nanofiltration membranes .

Theoretical and Methodological Frameworks

  • Linkage to separation science : The compound’s sulfonate groups align with membrane technology frameworks (CRDC RDF2050104) for ionic selectivity studies .
  • Conflict resolution : Contradictions in degradation data are contextualized within evidence hierarchy principles (e.g., isotopic validation supersedes theoretical models) .

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